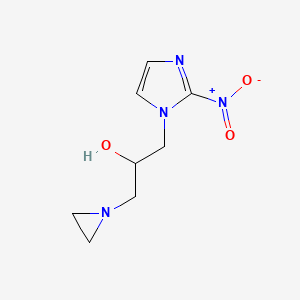
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- is a complex organic compound characterized by the presence of an imidazole ring, an ethanol group, an aziridinylmethyl group, and a nitro group
Méthodes De Préparation
The synthesis of 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- typically involves multi-step organic reactions. The synthetic routes may include the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethanol Group: The ethanol group can be introduced via a nucleophilic substitution reaction using an appropriate alcohol derivative.
Addition of the Aziridinylmethyl Group: The aziridinylmethyl group can be added through a nucleophilic substitution reaction involving aziridine and a suitable alkylating agent.
Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Analyse Des Réactions Chimiques
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, affecting cellular processes. The aziridinylmethyl group can form covalent bonds with nucleophiles, leading to the modification of biomolecules.
Comparaison Avec Des Composés Similaires
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- can be compared with other similar compounds, such as:
1H-Imidazole-1-ethanol,2-nitro-: Lacks the aziridinylmethyl group, resulting in different chemical properties and reactivity.
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-: Lacks the nitro group, affecting its redox behavior and biological activity.
1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-methyl-5-nitro-: Contains an additional methyl group, influencing its steric and electronic properties.
The uniqueness of 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88876-88-4 |
|---|---|
Formule moléculaire |
C8H12N4O3 |
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
1-(aziridin-1-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N4O3/c13-7(5-10-3-4-10)6-11-2-1-9-8(11)12(14)15/h1-2,7,13H,3-6H2 |
Clé InChI |
OEWYWFJWBZNJJG-UHFFFAOYSA-N |
SMILES |
C1CN1CC(CN2C=CN=C2[N+](=O)[O-])O |
SMILES canonique |
C1CN1CC(CN2C=CN=C2[N+](=O)[O-])O |
Key on ui other cas no. |
88876-88-4 |
Synonymes |
1-(2-nitro-1-imidazolyl)-3-aziridino-2-propanol NSC 347503 NSC-347503 RSU 1069 RSU-1069 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















